molecular formula C23H25ClN4OS B2359376 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 422532-06-7

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2359376
CAS No.: 422532-06-7
M. Wt: 440.99
InChI Key: ZIWVUKNDHOYFFI-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with a 4-chlorobenzylamino group at position 4, a thioether linkage at position 2, and a 4-methylpiperidin-1-yl ethanone moiety. Quinazoline derivatives are widely explored for their kinase-inhibitory properties, particularly in oncology, due to their ability to disrupt ATP-binding pockets in enzymes like EGFR (epidermal growth factor receptor) . The 4-methylpiperidine moiety is a common pharmacophoric element, often optimizing solubility and pharmacokinetics.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVUKNDHOYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Molecular Structure and Synthesis

The compound features a quinazoline core linked to a thioether and a piperidine moiety, which is crucial for its biological activity. The synthesis involves several steps, typically starting with the formation of the quinazoline nucleus through cyclization reactions of anthranilic acid derivatives. The chlorobenzyl group is introduced via nucleophilic substitution, followed by the addition of the thioether linkage.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAnthranilic acid derivatives
2Nucleophilic Substitution4-Chlorobenzyl chloride
3Thioether FormationThiol compounds

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The quinazoline nucleus is known for its ability to inhibit specific enzymes and receptors involved in cancer and infectious diseases. The thioether and piperidine groups enhance solubility and bioavailability, facilitating cellular uptake.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. A study demonstrated that modifications in the quinazoline structure could lead to enhanced cytotoxicity against various cancer cell lines, indicating that similar modifications in our compound could yield potent anticancer agents .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of analogs based on the quinazoline structure were tested for cytotoxicity against human cancer cell lines. The results showed that compounds with specific substitutions at the 4-position exhibited IC50 values significantly lower than those of unsubstituted analogs, highlighting the importance of structural modifications in enhancing biological activity .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified critical functional groups that influence the binding affinity and efficacy of quinazoline derivatives at their molecular targets. For example, the introduction of electron-withdrawing groups at specific positions on the benzene ring has been correlated with increased potency against TS .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of thymidylate synthase
CytotoxicitySignificant reduction in cell viability
Enzyme InhibitionTargeting specific kinases and receptors

Comparative Analysis of Quinazoline Derivatives

Compound NameIC50 (µM)Target Enzyme
Compound A (related structure)12.5Thymidylate Synthase
Compound B (related structure)15.0Protein Kinase
2-((4-((4-Chlorobenzyl)amino)...TBDTBD

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Quinazoline derivatives, including the compound , are known for their ability to inhibit receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This inhibition leads to decreased phosphorylation of tyrosine residues, which is crucial for cancer cell proliferation and survival. The compound has been demonstrated to induce apoptotic pathways in cancer cells, making it a candidate for cancer therapy .

Case Studies
A study on related quinazoline compounds showed that they exhibited robust antitumor activity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values comparable to established anticancer drugs like gefitinib and erlotinib . This suggests that the compound may also possess significant anticancer properties.

Dual Inhibition of Kinases

The compound's structure allows it to potentially inhibit both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dual inhibition is a promising strategy in cancer treatment as it targets multiple pathways involved in tumor growth and metastasis. Research indicates that certain derivatives have shown comparable potency to sorafenib, a well-known dual inhibitor used in clinical settings .

Neuroprotective Effects

Quinazoline derivatives have also been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, can enhance cognitive function. Compounds similar to 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone have shown potential as AChE inhibitors, suggesting possible applications in treating cognitive decline associated with Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves complex organic reactions, typically starting from readily available quinazoline precursors and employing thioether formation strategies. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy. Variations in substituents on the quinazoline ring can significantly alter biological activity, as demonstrated in numerous studies where modifications led to enhanced potency against specific targets .

Antimicrobial Properties

Emerging research also highlights the antimicrobial potential of quinazoline derivatives. Some studies have reported that modifications to the quinazoline scaffold can result in compounds with significant antibacterial activity against various pathogens . This broadens the therapeutic applications of such compounds beyond oncology.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits EGFR and induces apoptosis in cancer cells
Dual Kinase InhibitionTargets both EGFR and VEGFR-2 for enhanced therapeutic efficacy
Neuroprotective EffectsPotential AChE inhibitor for cognitive enhancement
Antimicrobial PropertiesExhibits antibacterial activity against various pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The quinazoline scaffold distinguishes this compound from analogs with alternative heterocycles. For example, 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(1H-pyrrol-2-yl)ethanone () replaces quinazoline with a tricyclic imidazo-pyrrolo-pyrazine system. This structural difference impacts:

  • Electronic Properties : The tricyclic core in the patent compound introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity and polar surface area, which may alter target selectivity .
  • Hardness (η) and Reactivity : Using Parr-Pearson theory (), the electron-deficient quinazoline core (due to the chlorine substituent) likely exhibits higher absolute hardness (η = ½(I - A)) compared to the more π-rich imidazo-pyrrolo-pyrazine system, influencing charge transfer during binding .

Substituent Analysis

  • 4-Chlorobenzyl vs. Pyrrole/Pyrazine : The 4-chlorobenzyl group in the target compound contributes to hydrophobic interactions, whereas pyrrole/pyrazine substituents (as in ) enable π-π stacking or hydrogen bonding with target residues.
  • Thioether vs. Direct Linkages : The thioether group (-S-) in the target compound may confer higher oxidation susceptibility but improved steric flexibility compared to direct carbon-carbon bonds.

Pharmacokinetic and Physicochemical Properties

Table 1 compares theoretical properties derived from structural features:

Property Target Compound Patent Compound ()
Molecular Weight ~480 g/mol ~450 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower due to polar heterocycle)
H-Bond Donors/Acceptors 2/6 3/9
Topological Polar Surface Area ~90 Ų ~120 Ų
Absolute Hardness (η)* Higher (electron-withdrawing Cl) Lower (electron-rich heterocycle)

*Estimated using Parr-Pearson principles ().

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is classically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For example, 4-((4-chlorobenzyl)amino)quinazolin-2(1H)-one serves as a key intermediate. A 2017 study demonstrated that heating anthranilamide with 4-chlorobenzyl isocyanate in acetic acid at 120°C for 12 hours yields the quinazolinone precursor in 78% yield. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene affords the aromatic quinazoline core.

Gould-Jacobs Reaction for Direct Quinazoline Formation

The Gould-Jacobs reaction, involving cyclization of 2-aminobenzonitrile with malonyl chloride derivatives, offers a streamlined approach. Patent US9556191B2 discloses a modified Gould-Jacobs protocol where 2-amino-4-nitrobenzonitrile reacts with 4-chlorobenzylamine in the presence of PCl₃, yielding 4-((4-chlorobenzyl)amino)quinazoline-2-carbonitrile. Reduction of the nitrile to a thiol intermediate is critical for subsequent thioether formation.

Thioether Linkage Installation: Nucleophilic Aromatic Substitution

Chloroquinazoline Intermediate

A common strategy involves preparing 2-chloro-4-((4-chlorobenzyl)amino)quinazoline, which undergoes nucleophilic aromatic substitution (SNAr) with thiols. In a 2020 report, 2-chloroquinazoline was reacted with thiourea in ethanol under reflux to generate the 2-mercaptoquinazoline intermediate, which was then alkylated with bromoethanone derivatives.

Direct Thiol-Quinazoline Coupling

Alternative methods employ metal-catalyzed cross-coupling. For instance, palladium-catalyzed coupling of 2-iodoquinazoline with 1-(4-methylpiperidin-1-yl)ethanethiol using Pd(OAc)₂ and Xantphos in DMF at 100°C achieved 65% yield. However, thiyl radical-mediated pathways under photoredox conditions have shown superior selectivity, as demonstrated by a 2023 study using Ir(ppy)₃ and blue LED irradiation.

Synthesis of 1-(4-Methylpiperidin-1-yl)ethanone

Acylation of 4-Methylpiperidine

The side chain is typically prepared via acylation of 4-methylpiperidine with chloroacetyl chloride. Reaction in dichloromethane with triethylamine as a base affords 1-(4-methylpiperidin-1-yl)ethanone in 89% yield. Purification by fractional distillation ensures high purity (>98%).

Alternative Routes: Ketone Alkylation

A 2021 protocol utilized a Mitsunobu reaction between 4-methylpiperidine and 2-hydroxyacetophenone, though yields were modest (52%) due to competing elimination.

Final Coupling Strategies

Thioether Formation via Alkylation

The convergent approach couples 2-mercapto-4-((4-chlorobenzyl)amino)quinazoline with 1-(4-methylpiperidin-1-yl)-2-bromoethanone in acetonitrile using K₂CO₃ as a base. Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency, yielding the target compound in 82% purity.

One-Pot Tandem Synthesis

A 2022 innovation involved tandem SNAr and acylation in a single pot. 2-Chloroquinazoline, 4-chlorobenzylamine, and 1-(4-methylpiperidin-1-yl)ethanethiol were reacted with Cs₂CO₃ in DMSO at 120°C, achieving 74% yield with minimal byproducts.

Analytical Data and Characterization

Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Conditions Reference
SNAr + Alkylation 82 95 K₂CO₃, MeCN, MW, 150°C
Palladium Cross-Coupling 65 90 Pd(OAc)₂, Xantphos, DMF
One-Pot Tandem 74 93 Cs₂CO₃, DMSO, 120°C

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, quinazoline-H), 7.89 (d, J = 8.4 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 4.82 (s, 2H, SCH₂), 3.65–3.58 (m, 4H, piperidine-H), 2.91 (s, 3H, COCH₃), 1.78–1.69 (m, 4H, piperidine-H), 1.45 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₂₃H₂₄ClN₅OS [M+H]⁺: 478.1321, found: 478.1318.

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Quinazoline Core Formation : Condensation of 4-chlorobenzylamine with a substituted quinazolinone precursor, followed by thiolation using reagents like Lawesson’s reagent or phosphorus pentasulfide .
  • Piperidine Coupling : A nucleophilic substitution reaction between the thiolated quinazoline intermediate and 1-(4-methylpiperidin-1-yl)ethanone, facilitated by bases such as triethylamine in anhydrous solvents (e.g., DMF or THF) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents should be systematically varied to maximize yield. Monitor intermediates via TLC or HPLC .

Basic: How is the compound characterized structurally post-synthesis, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the integration of the quinazoline, thioether, and piperidine moieties. Key signals include aromatic protons (~6.5–8.5 ppm) and piperidine methyl groups (~1.2–1.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if the compound crystallizes in a monoclinic system (e.g., space group P21/c) .

Basic: What initial biological screening approaches are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations ranging from 1–100 µM. Include positive controls like gefitinib for comparison .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase activity assays. IC50_{50} values should be calculated with dose-response curves .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (7.4) and simulated gastric fluid .

Advanced: How can researchers investigate the structure-activity relationship (SAR) to optimize pharmacological profiles?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace the 4-chlorobenzyl group with other halogens (e.g., F, Br) or electron-withdrawing groups .
    • Vary the piperidine’s methyl group with bulkier alkyl chains or heterocycles .
  • Biological Evaluation : Compare IC50_{50} values across analogs to identify critical functional groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate structural features with activity .

Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action in anticancer studies?

Methodological Answer:

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Cell Cycle Analysis : Use propidium iodide staining and FACS to identify phase-specific arrest (e.g., G1/S) .
  • Western Blotting : Probe for caspase-3/9 cleavage, Bcl-2/Bax ratios, and phosphorylation of EGFR or MAPK pathways .
  • Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes (e.g., p53, Bcl-2) .

Advanced: How should conflicting data regarding the compound’s efficacy in different cell lines be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., identical cell passage numbers, serum batches) .
  • Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–200 µM) to rule out threshold effects .
  • Cell Line Profiling : Compare genetic backgrounds (e.g., EGFR mutation status) via STR profiling or genomic sequencing .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Advanced: What computational approaches can predict off-target interactions or toxicity risks?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction points shared with known toxicophores .
  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP inhibition, and hepatotoxicity .

Advanced: How can researchers address discrepancies in reported synthetic yields or purity?

Methodological Answer:

  • Purity Validation : Use orthogonal methods (HPLC, 1^1H NMR, elemental analysis) to confirm ≥95% purity .
  • Yield Optimization : Screen solvents (e.g., DCM vs. acetonitrile), catalysts (e.g., Pd/C vs. Ni), and reaction times via DoE (Design of Experiments) .
  • Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., unreacted starting materials or oxidation byproducts) .

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